molecular formula C5H7NO2 B6267170 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole CAS No. 4543-53-7

3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

Cat. No.: B6267170
CAS No.: 4543-53-7
M. Wt: 113.1
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a furan derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its structural features allow for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

CAS No.

4543-53-7

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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